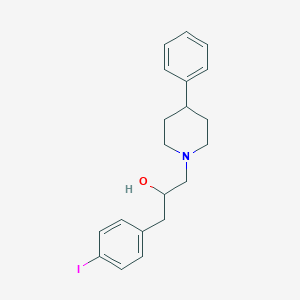
2-Hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane
カタログ番号:
B127880
CAS番号:
142472-57-9
分子量:
421.3 g/mol
InChIキー:
IQKJPYWYZLQJGX-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
2-Hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane, also known as this compound, is a useful research compound. Its molecular formula is C20H24INO and its molecular weight is 421.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Iodobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Iodobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
142472-57-9 |
|---|---|
分子式 |
C20H24INO |
分子量 |
421.3 g/mol |
IUPAC名 |
1-(4-iodophenyl)-3-(4-phenylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H24INO/c21-19-8-6-16(7-9-19)14-20(23)15-22-12-10-18(11-13-22)17-4-2-1-3-5-17/h1-9,18,20,23H,10-15H2 |
InChIキー |
IQKJPYWYZLQJGX-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(CC3=CC=C(C=C3)I)O |
正規SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(CC3=CC=C(C=C3)I)O |
同義語 |
2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane 2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane hydrochloride, (+-) 2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane, (+)-125I-labeled 2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane, (+-)-125I-labeled 2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane, (-)-125I-labeled 4-HIPP |
製品の起源 |
United States |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


